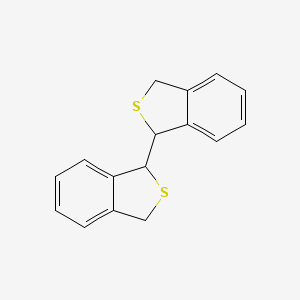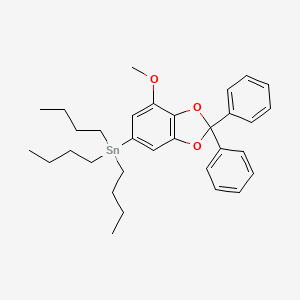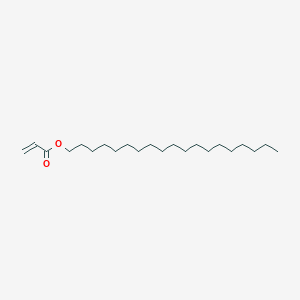
Urea, (6-aminohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminohexylurea typically involves the reaction of 6-aminohexylamine with urea. One common method is the nucleophilic addition of 6-aminohexylamine to potassium isocyanate in water, which proceeds without the need for organic co-solvents . This reaction is mild and efficient, yielding high-purity products through simple filtration or extraction procedures .
Industrial Production Methods
Industrial production of 6-aminohexylurea can be scaled up using the same nucleophilic addition method. The reaction conditions are optimized to ensure high yields and purity, making the process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-aminohexylurea undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in substitution reactions with various electrophiles.
Condensation Reactions: The urea moiety can react with aldehydes or ketones to form imines or Schiff bases.
Hydrolysis: Under acidic or basic conditions, 6-aminohexylurea can hydrolyze to form 6-aminohexylamine and urea.
Common Reagents and Conditions
Isocyanates: Used for the initial synthesis of 6-aminohexylurea.
Acids and Bases: Employed in hydrolysis reactions to break down the compound into its constituent parts.
Major Products Formed
Imines: Formed through condensation reactions with aldehydes or ketones.
6-aminohexylamine and Urea: Products of hydrolysis reactions.
Applications De Recherche Scientifique
6-aminohexylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 6-aminohexylurea involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can participate in various chemical reactions. These interactions can affect the structure and function of proteins and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: Similar structure but contains a sulfur atom instead of an oxygen atom.
Carbamates: Similar functional group but with an ester linkage.
Amides: Similar functional group but with a carbonyl group attached to a nitrogen atom.
Uniqueness
6-aminohexylurea is unique due to its combination of an amino group and a urea moiety, which allows it to participate in a wide range of chemical reactions and interactions.
Propriétés
Numéro CAS |
193344-26-2 |
|---|---|
Formule moléculaire |
C7H17N3O |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
6-aminohexylurea |
InChI |
InChI=1S/C7H17N3O/c8-5-3-1-2-4-6-10-7(9)11/h1-6,8H2,(H3,9,10,11) |
Clé InChI |
QNLVASBBOZLNPE-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNC(=O)N)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)



![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)




![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)


